2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiadiazole ring, a nitrophenoxy group, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Attachment of the Nitrophenoxy Group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with an appropriate electrophile.
Formation of the Isoindole Dione Structure: This could involve cyclization and oxidation reactions to form the final isoindole dione structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, particularly at positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids or aldehydes from the oxidation of the methyl group.
Reduction Products: Amines from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenoxy-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which might affect its reactivity and biological activity.
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-aminophenoxy)-1H-isoindole-1,3(2H)-dione: Contains an amine group instead of a nitro group, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the nitrophenoxy group and the thiadiazole ring in 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione might confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H10N4O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H10N4O5S/c1-9-18-19-17(27-9)20-15(22)13-7-6-12(8-14(13)16(20)23)26-11-4-2-10(3-5-11)21(24)25/h2-8H,1H3 |
InChI Key |
KPRZEUOOVFEFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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